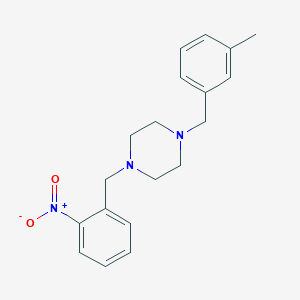![molecular formula C15H12N4O3 B10882100 4-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10882100.png)
4-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[1-(4-HYDROXYPHENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a hydrazino group, a nitro group, and a benzonitrile moiety. It is often studied for its potential biological activities and its role in the synthesis of other complex molecules.
Métodos De Preparación
The synthesis of 4-{2-[1-(4-HYDROXYPHENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-hydroxyacetophenone with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 3-nitrobenzonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
4-{2-[1-(4-HYDROXYPHENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Aplicaciones Científicas De Investigación
4-{2-[1-(4-HYDROXYPHENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4-{2-[1-(4-HYDROXYPHENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-{2-[1-(4-HYDROXYPHENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE can be compared with other similar compounds, such as:
4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-8-(trifluoromethyl)quinoline: This compound has a similar hydrazino group but differs in its quinoline structure and trifluoromethyl substitution, which can affect its chemical properties and biological activities.
8-{(2Z)-2-[1-(4-HYDROXYPHENYL)ETHYLIDENE]HYDRAZINO}-7-ISOPENTYL-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE:
Propiedades
Fórmula molecular |
C15H12N4O3 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
4-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C15H12N4O3/c1-10(12-3-5-13(20)6-4-12)17-18-14-7-2-11(9-16)8-15(14)19(21)22/h2-8,18,20H,1H3/b17-10+ |
Clave InChI |
PQIWIPXHWKNYKE-LICLKQGHSA-N |
SMILES isomérico |
C/C(=N\NC1=C(C=C(C=C1)C#N)[N+](=O)[O-])/C2=CC=C(C=C2)O |
SMILES canónico |
CC(=NNC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C2=CC=C(C=C2)O |
Solubilidad |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl [(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882053.png)
![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide](/img/structure/B10882056.png)

![(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B10882059.png)

![2-amino-4-[2-(cyanomethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10882064.png)
![2-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}benzaldehyde](/img/structure/B10882065.png)

![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloro-5-nitrobenzoate](/img/structure/B10882074.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10882077.png)
methanone](/img/structure/B10882080.png)
![Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate](/img/structure/B10882081.png)
